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Compound of Interest

Compound Name: UCB-35440

Cat. No.: B1683355 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activity of UCB-35440,

identified as ucb 28557 (the (S)-enantiomer of cetirizine), and its racemic parent compound,

cetirizine, in the context of histamine-induced cutaneous inflammation. The data presented is

derived from a randomized, double-blind, crossover clinical study in healthy volunteers, offering

a direct comparison of their antihistaminic properties.

Executive Summary
Cetirizine, a widely used second-generation H1-receptor antagonist, exists as a racemic

mixture of two enantiomers: levocetirizine ((R)-enantiomer) and ucb 28557 ((S)-enantiomer).[1]

Experimental evidence from a human clinical trial demonstrates that the antihistaminic activity

of cetirizine is primarily attributable to its (R)-enantiomer, levocetirizine. In a histamine-induced

wheal and flare model, ucb 28557 (referred to as UCB-35440 in the user query) was found to

be inactive, showing no significant inhibition of the inflammatory response.[1] In contrast, both

cetirizine and levocetirizine produced a marked and sustained inhibition of the histamine-

induced wheal and flare.[1]
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The following table summarizes the key findings from a study comparing single oral doses of

5.0 mg cetirizine, 2.5 mg levocetirizine, and 2.5 mg ucb 28557 on histamine-induced wheal and

flare responses in 18 healthy volunteers.[1]

Parameter Cetirizine (5.0 mg)
Levocetirizine (2.5
mg)

ucb 28557 (2.5 mg)

Maximum Wheal

Inhibition
79.5% 83.8% Inactive

Time to Maximum

Wheal Inhibition
~ 6 hours ~ 6 hours N/A

Duration of Wheal

Inhibition
24.4 hours 28.4 hours N/A

Maximum Flare

Inhibition
88.5% 83.6% Inactive

Time to Maximum

Flare Inhibition
~ 6 hours ~ 6 hours N/A

Duration of Flare

Inhibition
28.4 hours 26.0 hours N/A

Data sourced from Grant et al., 2001.[1]

Experimental Protocol: Histamine-Induced Wheal
and Flare
The following methodology was employed to assess the antihistaminic effects of the test

compounds.[1]

Study Design: A randomized, double-blind, crossover study was conducted with 18 healthy

volunteers. Each participant received a single oral dose of 5.0 mg cetirizine, 2.5 mg

levocetirizine, and 2.5 mg ucb 28557, with a washout period between each treatment.
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Baseline Measurement: Prior to treatment administration, a baseline histamine-induced

wheal and flare response was established for each volunteer.

Histamine Administration: Histamine was introduced into the skin of the forearm.

Post-Dose Measurements: The wheal and flare responses were measured at various time

points over a 32-hour period following the administration of the study drug.

Efficacy Assessment: The efficacy of each treatment was determined by calculating the percent

inhibition of the histamine-induced wheal and flare areas compared to the pre-treatment

baseline.

Pharmacokinetic Analysis: Blood and urine samples were collected at timed intervals to

analyze the concentrations of each study drug and elucidate their pharmacokinetic profiles.[1]
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Caption: Histamine signaling pathway and the antagonistic action of cetirizine.
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Experimental Workflow: Histamine Wheal & Flare Assay
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Caption: Workflow for the histamine-induced wheal and flare clinical trial.

Mechanism of Action
Cetirizine is a selective antagonist of the histamine H1 receptor.[2][3] During an allergic

response, histamine is released from mast cells and basophils and binds to H1 receptors on

various cells, leading to symptoms such as itching, swelling, and vasodilation.[2][4] Cetirizine

competitively binds to these H1 receptors, preventing histamine from exerting its effects and

thereby reducing the symptoms of an allergic reaction.[2][3] The clinical data indicates that this

H1 receptor antagonism is stereospecific, with levocetirizine being the active enantiomer
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responsible for the antihistaminic effects of cetirizine.[1] Ucb 28557, the (S)-enantiomer, does

not appear to contribute to the H1-receptor blocking activity of the racemic mixture.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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